molecular formula C37H43FN2O5 B12949564 (betaS,deltaS)-Atorvastatin tert-Butyl Ester

(betaS,deltaS)-Atorvastatin tert-Butyl Ester

Cat. No.: B12949564
M. Wt: 614.7 g/mol
InChI Key: GCPKKGVOCBYRML-KYJUHHDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(betaS,deltaS)-Atorvastatin tert-Butyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This esterified form is often used in research and development to study the pharmacokinetics and pharmacodynamics of atorvastatin derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (betaS,deltaS)-Atorvastatin tert-Butyl Ester typically involves the esterification of atorvastatin with tert-butyl alcohol. The process can be summarized as follows:

    Starting Material: Atorvastatin is used as the starting material.

    Esterification Reaction: Atorvastatin is reacted with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete esterification. The temperature is maintained around 60-80°C.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(betaS,deltaS)-Atorvastatin tert-Butyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield atorvastatin and tert-butyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the ester group.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Atorvastatin and tert-butyl alcohol.

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted atorvastatin derivatives.

Scientific Research Applications

(betaS,deltaS)-Atorvastatin tert-Butyl Ester has several applications in scientific research:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of atorvastatin derivatives.

    Drug Development: Serves as a model compound for developing new statin drugs with improved efficacy and safety profiles.

    Biological Research: Investigated for its effects on cholesterol metabolism and cardiovascular health.

    Industrial Applications: Used in the synthesis of other pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (betaS,deltaS)-Atorvastatin tert-Butyl Ester is similar to that of atorvastatin. It inhibits the enzyme HMG-CoA reductase, which is crucial for cholesterol biosynthesis in the liver. By blocking this enzyme, the compound reduces the production of cholesterol, leading to lower blood cholesterol levels. The molecular targets include the HMG-CoA reductase enzyme and associated pathways involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Atorvastatin: The parent compound, widely used as a cholesterol-lowering medication.

    Simvastatin: Another statin with a similar mechanism of action.

    Rosuvastatin: A statin with a higher potency and longer half-life.

Uniqueness

(betaS,deltaS)-Atorvastatin tert-Butyl Ester is unique due to its esterified form, which can offer different pharmacokinetic properties compared to its parent compound, atorvastatin. This esterification can potentially enhance its stability, absorption, and bioavailability, making it a valuable compound for research and development.

Properties

Molecular Formula

C37H43FN2O5

Molecular Weight

614.7 g/mol

IUPAC Name

tert-butyl (3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C37H43FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29-30,41-42H,20-23H2,1-5H3,(H,39,44)/t29-,30-/m0/s1

InChI Key

GCPKKGVOCBYRML-KYJUHHDHSA-N

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.